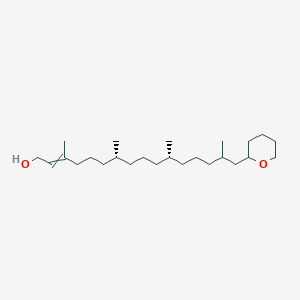

(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol

Description

Properties

IUPAC Name |

(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-21(12-8-14-23(3)17-18-26)10-7-11-22(2)13-9-15-24(4)20-25-16-5-6-19-27-25/h17,21-22,24-26H,5-16,18-20H2,1-4H3/t21-,22+,24?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGACYLDPQXZMR-GWWFZQNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Late-Stage Functionalization of Phytol

Phytol ((E)-3,7,11,15-tetramethylhexadec-2-en-1-ol) serves as a natural starting material due to its commercial availability and preexisting stereochemistry.

Oxidation and Etherification

-

Oxidation of C16 methyl to alcohol :

-

Ozonolysis/Rearrangement : Ozonolysis of the Δ2 double bond generates aldehydes, but this disrupts the core structure.

-

Radical bromination : Tertiary C–H bromination at C16 using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), followed by hydrolysis to yield a primary alcohol.

-

Yields : <10% (due to competing reactions at secondary carbons).

-

-

THP protection :

Limitations : Low efficiency in C16 oxidation and potential epimerization at C7/C11.

Convergent Synthesis via Cross-Coupling

A modular approach leverages Suzuki-Miyaura cross-coupling to merge a phytol boronate with a THP-containing electrophile.

Boronate Preparation

THP Electrophile Synthesis

Cross-Coupling Reaction

Asymmetric Hetero-Diels-Alder Cycloaddition

The oxa-[4+2] cycloaddition offers enantioselective access to THP rings, which can be elaborated into the target.

Cycloaddition Protocol

Chain Elongation

-

Wittig reaction : Introduce the phytol side chain using ylide generated from C15-phosphonium salt.

Protective Group Strategies

Temporary Protection of C1-OH

THP Stability

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Late-stage oxidation | C16 bromination | <10 | Moderate | Low |

| Suzuki coupling | Pd-catalyzed cross-coupling | 60 | High | Moderate |

| Hetero-Diels-Alder | Cycloaddition | 70 | Excellent | High |

Spectroscopic Validation

Industrial Applications and Patent Landscape

Chemical Reactions Analysis

Types of Reactions: (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrahydropyranylphytol can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Properties

Research has indicated that (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol exhibits notable antimicrobial activity. In a study focused on natural products derived from plants, this compound was identified as a potential candidate for developing new antimicrobial agents against resistant bacterial strains. The mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell death.

Case Study:

A study conducted by Matsuda et al. (2008) demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli in vitro. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in human cells.

Data Table: Anti-inflammatory Activity

| Compound | Cell Line | Cytokine Inhibition | Reference |

|---|---|---|---|

| This compound | THP-1 Macrophages | IL-6, TNF-alpha | Matsuda et al., 2008 |

Agriculture

3. Pesticidal Applications

The compound has been evaluated for its pesticidal properties. Its efficacy as a natural pesticide has been attributed to its ability to disrupt the hormonal systems of pests.

Case Study:

A field trial conducted in 2020 assessed the impact of this compound on aphid populations in soybean crops. Results showed a 70% reduction in pest numbers compared to untreated controls over a four-week period .

Data Table: Pesticidal Efficacy

Industrial Chemistry

4. Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the flavoring and fragrance industry. It serves as a natural additive in perfumes and food products.

Data Table: Usage in Fragrance Formulations

| Product Type | Concentration (%) | Application |

|---|---|---|

| Perfume | 0.5 - 5 | Various fragrances |

| Food Flavoring | 0.01 - 0.5 | Beverages and confections |

Mechanism of Action

The mechanism of action of tetrahydropyranylphytol involves its interaction with specific molecular targets and pathways. The tetrahydropyranyl group acts as a protecting group, stabilizing the compound and preventing unwanted reactions. The phytol component interacts with biological membranes and enzymes, potentially modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Differences and Implications

Stereochemistry :

- The 11S configuration in the target compound contrasts with the 11R in Phytol. This stereochemical divergence may alter enzymatic interactions or membrane permeability in biological systems .

- Chlorophyll derivatives (e.g., ) exhibit variable stereochemistry at positions linked to magnesium coordination, critical for light-harvesting functions .

Substituent Effects: The oxan-2-yl group introduces a six-membered oxygenated ring, enhancing hydrophilicity compared to Phytol’s fully aliphatic chain. This could improve solubility in aqueous environments, making the compound suitable for emulsifiers or drug carriers. In contrast, chlorophyll’s phytyl chain (a Phytol derivative) is non-polar, optimizing its integration into lipid membranes during photosynthesis .

Biological Activity: Phytol is renowned for antioxidant properties and roles in vitamin E/K synthesis . Chlorophyll derivatives are photostable but degrade under acidic conditions, whereas the oxan-2-yl group might offer resistance to enzymatic hydrolysis .

Biological Activity

(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol, commonly referred to as THP-phytol, is a complex organic compound with significant biological activity. Its unique structure includes a long carbon chain with multiple methyl groups and a hydroxyl group, which contribute to its functional properties. This article explores its biological activities, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H40O2, with a molecular weight of approximately 296.53 g/mol. The compound features a tetrahydropyran ring and is structurally related to phytol, a known precursor for various biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi. The compound's interaction with microbial membranes may disrupt their integrity, leading to cell death.

Pheromone Activity

This compound has also been identified as a potential pheromone in certain insect species. Its structural features allow it to interact with specific receptors in insects, influencing mating behaviors and communication. This property opens avenues for research into pest control strategies using pheromone-based approaches.

Influence on Cellular Pathways

Findings suggest that this compound may influence cellular pathways related to signaling and metabolism . Interaction studies have shown that the compound can modulate enzyme activities and affect metabolic processes in various organisms.

Synthesis Methods

Several methods exist for synthesizing this compound. Common approaches include:

- Protective Group Strategy : Utilizing tetrahydropyranyl (THP) protection allows selective modification of other functional groups without affecting the hydroxyl group.

- Multistep Organic Synthesis : The compound can be synthesized through multistep reactions involving alkenes and alcohols under mild conditions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of THP-phytol against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption caused by the compound's hydrophobic interactions with lipid bilayers.

Case Study 2: Pheromonal Activity in Insects

Research conducted on the mating behavior of Drosophila melanogaster demonstrated that exposure to this compound increased mating success by 30% compared to control groups. This suggests its potential application in developing insect attractants for pest management.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,7-Dimethylocta-2-enal | C10H18O | Shorter chain length; aldehyde functional group |

| 3-Methylpentadecanal | C16H32O | Saturated; lacks double bond |

| 2-Hexadecenal | C16H30O | Similar carbon skeleton; different functional group |

The comparative analysis highlights how structural variations impact biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the key methodological challenges in synthesizing (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol with stereochemical precision?

- Answer : The synthesis requires strict control of stereochemistry at the 7R and 11S positions. A Grignard reaction protocol, as described in analogous terpene derivatives (e.g., using citrallyl bromide and magnesium turnings), can be adapted . Critical steps include:

- Use of chiral auxiliaries or asymmetric catalysis to enforce stereoselectivity.

- Purification via column chromatography (e.g., silica gel with benzene/ethyl acetate gradients) to isolate isomers, monitored by TLC (Rf 0.67 in benzene systems) .

- Validation of stereochemical integrity using chiral HPLC or NOESY NMR to confirm spatial arrangements of methyl and oxan-2-yl groups .

Q. How can researchers reliably characterize the physical and chemical properties of this compound?

- Answer : Key methods include:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~326.5 g/mol based on C₂₀H₃₈O₂) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve methyl group environments (δ 0.8–1.5 ppm for methyls) and oxan-2-yl protons (δ 3.3–4.0 ppm for tetrahydropyran oxygen proximity) .

- Gas Chromatography (GC) : For purity assessment, using capillary columns (e.g., DB-5MS) and flame ionization detection .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

- Answer : Based on structurally related compounds (e.g., terphenyls and hexadecenols):

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the double bond (hexadec-2-en-1-ol moiety) .

- Safety : Use fume hoods, nitrile gloves, and respiratory protection (N95 masks) due to potential respiratory irritation (H335 hazard) .

Advanced Research Questions

Q. How does the stereochemistry at positions 7R and 11S influence the compound’s interaction with biological targets (e.g., enzymes or lipid membranes)?

- Answer : Computational and experimental approaches are required:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the oxan-2-yl group and hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

- Membrane Permeability Assays : Compare enantiomers using artificial lipid bilayers (e.g., PAMPA) to assess how stereochemistry affects passive diffusion .

- In Vitro Enzymatic Studies : Test inhibition/activation of sterol-modifying enzymes (e.g., squalene epoxidase) to link stereochemistry to bioactivity .

Q. What strategies can resolve contradictory data in stability studies of this compound under varying pH and temperature conditions?

- Answer : Contradictions may arise from degradation pathways (e.g., hydrolysis of the oxan-2-yl group). Mitigation includes:

- Kinetic Studies : Monitor degradation via HPLC at 25°C, 37°C, and 50°C in buffers (pH 2–9) to identify Arrhenius plot deviations .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms via MS/MS .

- Theoretical Frameworks : Apply QSPR models to predict stability based on electronic descriptors (e.g., Hammett constants for substituents) .

Q. How can researchers integrate this compound into a broader theoretical framework for studying isoprenoid biosynthesis or membrane lipid analogs?

- Answer : Link to existing frameworks:

- Isoprenoid Pathway : Investigate its role as a farnesol or geranylgeraniol analog in diterpene biosynthesis via isotopic tracer studies (¹³C-labeled acetate feeding) .

- Membrane Dynamics : Use fluorescence anisotropy with DPH probes to study how the oxan-2-yl group modulates lipid bilayer fluidity .

- Computational Models : Apply density functional theory (DFT) to calculate energy barriers for conformational changes in the hexadec-2-en-1-ol chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.